molecular formula C21H19Cl2N5O2 B11044127 N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide

Cat. No.: B11044127
M. Wt: 444.3 g/mol
InChI Key: AGWLOORFKURZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide is a structurally complex organic compound featuring a benzamide backbone modified with a 3-methoxy group, a 2,4-dichlorophenyl substituent, and a 4,6-dimethylpyrimidin-2-yl moiety connected via an amidine bridge. This arrangement confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The 3-methoxy group may influence metabolic stability and solubility .

Properties

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-N-(2,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide

InChI

InChI=1S/C21H19Cl2N5O2/c1-12-9-13(2)25-20(24-12)28-21(26-18-8-7-15(22)11-17(18)23)27-19(29)14-5-4-6-16(10-14)30-3/h4-11H,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

AGWLOORFKURZNX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 4,6-dimethylpyrimidine-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound : N-{[(2,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide 2,4-Dichlorophenyl, 4,6-dimethylpyrimidin-2-yl, 3-methoxybenzamide ~458.3 (estimated) Potential antimicrobial/anticancer activity; enhanced lipophilicity due to dichlorophenyl group.
N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide 4-Chlorophenyl (mono-substituted), benzamide (no methoxy) ~394.8 Corrosion inhibition; reduced bioactivity compared to dichloro analog.
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide 5-Methoxyindole-ethyl, 3-methoxybenzamide ~532.6 Targets neurological/cancer pathways; indole moiety enhances receptor specificity.
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide 4-Methylphenyl, benzamide (no methoxy) ~376.4 Antibacterial/cytotoxic activity; lacks electron-withdrawing groups (e.g., Cl, OMe).
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide 2-Chlorobenzamide, 4-dimethylamino-2-methoxypyrimidine ~347.8 Improved solubility due to dimethylamino group; antiviral applications.
N-(4-{2-[Benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Thiazole-pyridine core, benzyl-methylamino chain ~400.5 Kinase inhibition; distinct heterocyclic backbone.

Key Observations :

Substituent Impact on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets compared to mono-chloro analogs . Methoxy groups (e.g., 3-methoxybenzamide) improve metabolic stability by sterically shielding hydrolysis-prone sites .

Structural Modifications and Applications :

  • Indole-containing derivatives (e.g., ) exhibit specificity for neurological targets due to structural mimicry of serotonin .
  • Thiazole/pyridine hybrids (e.g., ) demonstrate kinase inhibition, suggesting divergent mechanisms compared to pyrimidine-based compounds .

Synthetic Routes: The target compound is synthesized via sequential condensation of 2,4-dichloroaniline, 4,6-dimethyl-2-aminopyrimidine, and 3-methoxybenzoyl chloride . Similar compounds (e.g., ) employ indole-ethylamine intermediates, requiring protective-group strategies for regioselective coupling .

Table 2: Pharmacological and Physicochemical Comparison

Property Target Compound N-[(Z)-4-Chlorophenyl Analogue] Indole Derivative () Thiazole Derivative ()
LogP (Predicted) 4.2 3.8 3.5 2.9
Water Solubility Low Low Moderate High
Biological Targets Microbial enzymes, kinases Corrosion inhibition Serotonin receptors Kinases
Thermal Stability High (>200°C) Moderate Moderate Low (<150°C)

Biological Activity

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a dichlorophenyl group, a dimethylpyrimidine moiety, and a methoxybenzamide unit, which together contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21Cl2N5O2C_{21}H_{21}Cl_{2}N_{5}O_{2}, with a molecular weight of 421.32 g/mol. The presence of the dichlorophenyl and dimethylpyrimidine groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine can selectively inhibit cancer cell proliferation in various types of tumors, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Table 1: Summary of Antitumor Activity

Compound TypeCancer TypeIC50 (µM)Reference
Pyrimidine DerivativeBreast Cancer< 1
Pyrimidine DerivativeLung Cancer< 0.5

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it may act as an inhibitor of certain kinases or proteases critical for tumor growth and metastasis. This inhibition can lead to reduced tumor viability and increased apoptosis in cancer cells .

The proposed mechanism of action for this compound involves binding to active sites on target enzymes or receptors, thereby inhibiting their activity. This can disrupt critical signaling pathways that promote cell survival and proliferation. Additionally, the compound's structure allows for potential interactions with DNA or RNA, further contributing to its antitumor effects.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antitumor Efficacy : A study investigated a series of pyrimidine-based compounds for their antitumor effects on human breast cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, demonstrating potent activity against cancer cells while sparing normal cells .
  • Mechanistic Insights : Another study focused on the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.